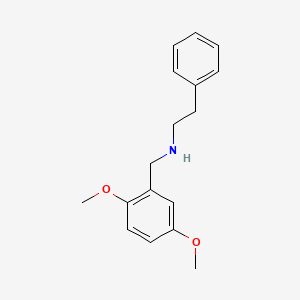

(2,5-Dimethoxybenzyl)(2-phenylethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-19-16-8-9-17(20-2)15(12-16)13-18-11-10-14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEIRIQVUSGNFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365821 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353773-38-3 | |

| Record name | N-[(2,5-Dimethoxyphenyl)methyl]-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for (2,5-Dimethoxybenzyl)(2-phenylethyl)amine

The classical approaches to synthesizing N-substituted phenethylamines like this compound are well-documented in organic chemistry literature. These methods are valued for their reliability and are broadly applicable to a wide range of substrates.

Reductive Amination Approaches

Reductive amination stands as one of the most common and efficient methods for the synthesis of secondary amines. This one-pot reaction involves the initial formation of an imine from a primary amine and a carbonyl compound (an aldehyde or ketone), which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, this approach entails the reaction of 2-phenylethylamine with 2,5-dimethoxybenzaldehyde. The process begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This intermediate subsequently dehydrates to form an imine (a Schiff base). The imine is then reduced without isolation using a suitable reducing agent.

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its mild nature and selectivity. The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). The general procedure involves stirring the phenethylamine (B48288) hydrochloride and the aldehyde in the presence of a base, like triethylamine (B128534) (Et₃N), to liberate the free amine, followed by the addition of the reducing agent. researchgate.net

Table 1: Typical Reaction Parameters for Reductive Amination

| Parameter | Value/Condition |

| Reactants | 2-phenylethylamine hydrochloride, 2,5-dimethoxybenzaldehyde |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Solvent | Ethanol (EtOH) |

| Base | Triethylamine (Et₃N) |

| Temperature | Room Temperature |

| Reaction Time | 30 minutes to 3 hours for imine formation, 30 minutes for reduction |

This method is highly versatile and has been successfully applied to the synthesis of a large library of N-benzyl phenethylamines with yields ranging from 46–94%. researchgate.net

Amide Reduction Pathways

An alternative and robust method for the synthesis of this compound involves the reduction of an intermediate amide. This two-step process begins with the formation of N-(2,5-dimethoxybenzyl)-2-phenylethanamide, which is then reduced to the target secondary amine.

The initial amide can be prepared through the acylation of 2,5-dimethoxybenzylamine (B130776) with phenylacetyl chloride or by coupling 2,5-dimethoxybenzylamine with phenylacetic acid using a suitable coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

The subsequent reduction of the amide is a key step. Amides are generally less reactive than esters and require a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is capable of reducing the amide carbonyl group completely to a methylene (B1212753) group (-CH₂-). ucalgary.calibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes. ucalgary.cayoutube.comchemistrysteps.com

Table 2: General Conditions for Amide Reduction Pathway

| Step | Reactants/Reagents | Solvent | Typical Conditions |

| Amide Formation | 2,5-dimethoxybenzylamine, phenylacetyl chloride | Dichloromethane (DCM) | Room temperature, presence of a base (e.g., pyridine) |

| Amide Reduction | N-(2,5-dimethoxybenzyl)-2-phenylethanamide, Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux, followed by aqueous workup |

While this method is effective, the use of the highly reactive and pyrophoric LiAlH₄ necessitates careful handling and anhydrous conditions.

Alternative Coupling Strategies

Beyond reductive amination and amide reduction, other coupling strategies can be employed to form the N-benzyl bond. One such method is the direct N-alkylation of 2-phenylethylamine with a suitable 2,5-dimethoxybenzyl electrophile, such as 2,5-dimethoxybenzyl chloride or bromide. This reaction is a classic example of a nucleophilic substitution (Sₙ2) reaction, where the amine acts as the nucleophile.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, a significant drawback of this approach is the potential for over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium (B1175870) salts.

A more refined and catalytic approach involves the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netbath.ac.uksigmaaldrich.com In this strategy, a catalyst, often a transition metal complex of iridium or ruthenium, temporarily oxidizes the alcohol (2,5-dimethoxybenzyl alcohol) to the corresponding aldehyde. rsc.org This aldehyde then undergoes reductive amination with the amine (2-phenylethylamine) in situ, with the catalyst returning the "borrowed" hydrogen for the reduction step. This method is highly atom-economical, with water being the only byproduct. researchgate.netbath.ac.uksigmaaldrich.com

Novel Synthetic Approaches and Catalytic Methods

Recent advancements in organic synthesis have led to the development of more sophisticated and sustainable methods that can be applied to the synthesis of this compound.

Stereoselective Synthesis Considerations

The structure of this compound does not inherently possess a chiral center. However, the introduction of substituents on the benzylic or phenethylic carbons can create stereocenters. In such cases, stereoselective synthesis becomes crucial.

Asymmetric synthesis of chiral 2-arylethylamines has been a subject of significant research. mdpi.com Strategies often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, a chiral auxiliary attached to the amine or the electrophile can direct the stereochemical outcome of the C-N bond formation.

In the context of reductive amination, the use of a chiral reducing agent or a chiral catalyst in the presence of a prochiral imine can lead to the formation of an enantioenriched amine. While specific examples for the asymmetric synthesis of this compound derivatives are not abundant in the literature, the general principles of asymmetric synthesis of amines are well-established and could be applied. mdpi.com

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of this compound, several of the discussed methods can be evaluated through a green chemistry lens.

Reductive amination is often considered a green process, especially when performed as a one-pot reaction, as it reduces the number of synthetic steps and waste generated from intermediate purification. The catalytic N-alkylation of amines with alcohols using the "borrowing hydrogen" methodology is an excellent example of a green synthetic route due to its high atom economy and the production of water as the only byproduct. researchgate.netbath.ac.uksigmaaldrich.com

Biocatalysis offers a promising green alternative for amine synthesis. ijfmr.comnih.govrsc.orgmdpi.comnih.gov Enzymes such as transaminases can be used for the asymmetric synthesis of chiral amines under mild, aqueous conditions. While the direct biocatalytic synthesis of this compound may not be established, the potential for developing an enzymatic route exists, which would align with the principles of sustainable chemistry. ijfmr.comnih.govrsc.orgmdpi.comnih.gov

Furthermore, the use of photocatalysis is an emerging area in green synthesis. researchgate.netnanoient.orgresearchgate.netbeilstein-journals.org Light-mediated reactions can often proceed under milder conditions and with higher selectivity than traditional thermal reactions, potentially offering a more energy-efficient pathway to N-benzylphenethylamines.

Derivatization Strategies for Mechanistic Probing and Structure-Activity Relationship Studies

Derivatization, the process of chemically modifying a compound to enhance its properties for analytical or functional purposes, is a cornerstone of neuropharmacological research. In the context of this compound and its analogs, these strategies are employed to dissect their interactions with biological targets and to map their metabolic pathways.

Introduction of Functional Groups for Affinity Labeling

The introduction of specific functional groups into the molecular structure of N-benzylphenethylamines is a key strategy for understanding their binding modes at serotonin (B10506) receptors, particularly the 5-HT₂A subtype. While the parent compound serves as a scaffold, systematic modifications of both the phenethylamine and the N-benzyl moieties have been shown to dramatically alter receptor affinity and functional activity. acs.orgnih.gov

Structure-activity relationship studies have demonstrated that N-benzyl substitution on phenethylamine hallucinogens significantly enhances 5-HT₂A binding affinity. nih.gov For instance, the addition of a 2-methoxy group on the benzyl (B1604629) ring, as seen in the NBOMe series, leads to a marked increase in potency. nih.gov Further exploration of the substitution patterns on the N-benzyl ring has revealed that ortho or meta substitutions tend to enhance affinity, whereas para substitutions often lead to a reduction. ljmu.ac.uk

The phenethylamine portion of the molecule also offers sites for modification. Variations in the 4-position of the 2,5-dimethoxyphenethylamine core with different substituents (e.g., bromo, iodo, chloro) have been extensively studied to determine their impact on receptor binding and functional activity at both 5-HT₂A and 5-HT₂C receptors. acs.orgnih.gov This systematic approach allows researchers to probe the steric and electronic requirements of the receptor's binding pocket. The insights gained from these SAR studies are fundamental for the rational design of affinity labels, which are molecules designed to bind irreversibly to their target, often through the incorporation of a reactive functional group.

Table 1: Impact of N-Benzyl Substitution on 5-HT₂A Receptor Affinity

| Compound | Base Structure | N-Benzyl Substituent | 5-HT₂A Receptor Affinity (Ki, nM) |

|---|---|---|---|

| 2C-I | 4-iodo-2,5-dimethoxyphenethylamine | None | - |

| 25I-NBOMe | 4-iodo-2,5-dimethoxyphenethylamine | 2-methoxybenzyl | Subnanomolar |

| Analog 8b | - | - | 0.29 |

| Analog 1b | - | - | Potent (pEC₅₀ of 0.074 nM) |

| Analog 6b | - | - | 100-fold selectivity for 5-HT₂A |

Data sourced from multiple studies investigating N-benzyl phenethylamines. acs.orgnih.gov

Isotopic Labeling for Metabolic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to quantify its binding to specific receptors. This involves replacing one or more atoms of the molecule with their heavier, non-radioactive (stable) or radioactive isotopes.

A notable example in this class of compounds is the synthesis of high-specific-activity tritium-labeled N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine ([³H]INBMeO). nih.gov This radioligand was prepared through an O,O-dimethylation reaction using tritiated iodomethane. nih.gov The resulting molecule, with a specific activity of 164 Ci/mmol, proved to be a valuable tool for labeling human 5-HT₂A receptors, exhibiting approximately 20-fold higher affinity than the standard antagonist radioligand [³H]ketanserin. nih.gov Such agonist radioligands are particularly useful in positron emission tomography (PET) studies as they preferentially bind to the active, high-affinity state of the receptor, providing functionally relevant imaging data. nih.gov

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), is instrumental in metabolic studies. kuleuven.be By introducing a labeled version of this compound into a biological system, researchers can use techniques like mass spectrometry to track the appearance of the isotope in various metabolites. doi.org This allows for the elucidation of metabolic pathways, including O-demethylation, hydroxylation, and N-dealkylation, providing a comprehensive understanding of the compound's biotransformation. doi.org

Characterization Techniques for Synthetic Products in Research (Excluding Basic Identification Data)

Beyond basic structural confirmation, a suite of advanced analytical techniques is employed to provide a detailed characterization of synthetic this compound and its derivatives, particularly for differentiating between closely related isomers.

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique. However, for N-benzylphenethylamines, the electron ionization mass spectra of positional isomers (e.g., 2-, 3-, and 4-methoxybenzyl analogs) can be nearly identical, making differentiation challenging. researchgate.net To overcome this, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) can be employed. This alters the fragmentation patterns, sometimes allowing for the identification of characteristic ions that can distinguish between isomers. researchgate.net Furthermore, the analysis of retention indices in GC can provide another layer of discrimination between isomers. wvu.edu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly with high-resolution mass spectrometers like quadrupole time-of-flight (QTOF) instruments, is crucial for obtaining exact mass measurements and detailed fragmentation data. researchgate.netnih.gov This allows for the confirmation of elemental composition and the elucidation of fragmentation pathways, which can help in the structural characterization of novel derivatives and their metabolites. doi.orgresearchgate.net For instance, LC-QTOF-MS has been used to identify various metabolites of NBOMe compounds in human liver microsomes, revealing major biotransformations such as O-demethylation, hydroxylation, and glucuronidation. doi.org

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structure elucidation. For complex molecules like N-benzylphenethylamines, one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning all proton and carbon signals and confirming the connectivity of the molecule. This is particularly important for definitively establishing the position of substituents on the aromatic rings. researchgate.net

Infrared (IR) spectroscopy, especially when coupled with gas chromatography (GC-IR), can also be a powerful tool for distinguishing between isomers, as the positions of substituents on the aromatic ring can lead to subtle but discernible differences in the vibrational spectra. researchgate.net

Multivariate analysis of the data obtained from these techniques, such as principal component analysis (PCA) of mass spectral data, can further enhance the ability to classify and differentiate between a wide range of isomers. wvu.edu

Table 2: Advanced Characterization Techniques for N-Benzylphenethylamine Isomers

| Technique | Application | Key Findings/Advantages |

|---|---|---|

| GC-MS with Derivatization | Isomer differentiation | TFAA derivatization alters fragmentation, aiding in the identification of positional isomers. researchgate.net |

| LC-QTOF-MS | Metabolite identification and structural confirmation | Provides exact mass and fragmentation patterns for elucidating biotransformation pathways. doi.orgresearchgate.net |

| NMR Spectroscopy | Unambiguous structure elucidation | Confirms molecular connectivity and substituent positions on aromatic rings. researchgate.net |

| GC-IR | Isomer differentiation | Provides highly discriminating spectral signals for ortho-, meta-, and para-isomers. researchgate.net |

| Multivariate Analysis | Classification of isomers | Chemometric approaches like PCA can classify isomers based on their mass spectral data. wvu.edu |

Structure Activity Relationships Sar and Molecular Design

Impact of Substituent Modifications on Molecular Interactions

The molecular architecture of (2,5-Dimethoxybenzyl)(2-phenylethyl)amine offers several key regions for chemical modification: the N-benzyl ring (the 2,5-dimethoxybenzyl moiety), the phenylethylamine core, and the amine linker that connects them. Alterations in any of these regions can significantly impact how the molecule interacts with its biological targets.

The N-benzyl group is a critical addition to the phenethylamine (B48288) scaffold, dramatically increasing affinity and potency at serotonin (B10506) 5-HT₂A receptors compared to their primary amine counterparts. mdpi.comnih.govnih.gov The substitution pattern on this benzyl (B1604629) ring is a key determinant of receptor interaction. While the parent compound of this article features a 2,5-dimethoxy substitution on the N-benzyl ring, much of the foundational SAR work has been conducted on analogs where the N-benzyl ring has other substitutions, providing insight into the spatial and electronic requirements for optimal activity.

Studies have shown that introducing a methoxy (B1213986) group at the 2-position (ortho) of the N-benzyl ring is particularly favorable. nih.gov This led to the development of the highly potent NBOMe series of compounds. researchgate.net Further investigations revealed that replacing the 2-methoxy group with a 2-hydroxy group can further enhance functional potency and selectivity for the 5-HT₂A receptor over the 5-HT₂C receptor. nih.gov For instance, N-(2-hydroxybenzyl) substituted compounds generally exhibit the highest activity at the 5-HT₂A receptor. nih.gov

| N-Benzyl Substituent | 5-HT₂A Binding Affinity (pKi) | 5-HT₂A Functional Potency (pEC₅₀) | 5-HT₂A/5-HT₂C Selectivity (Functional) |

|---|---|---|---|

| N-(2-Methoxybenzyl) | 9.01 | 8.99 | 141-fold |

| N-(3-Methoxybenzyl) | 8.24 | 7.71 | 13-fold |

| N-(4-Methoxybenzyl) | 8.64 | 8.06 | 10-fold |

| N-(2-Hydroxybenzyl) | 9.21 | 10.13 | 427-fold |

The 2,5-dimethoxyphenethylamine portion of the molecule is a well-established pharmacophore for potent 5-HT₂A receptor activity. researchgate.net The two methoxy groups at the 2- and 5-positions are considered important, though not absolutely essential, for high potency. Studies on desmethoxy analogs have shown that removal of either the 2- or 5-methoxy group leads to a decrease in binding affinity and functional potency, with the removal of the 5-methoxy group being more detrimental. researchgate.netacs.org

The most extensively studied position on this ring is the 4-position. Introducing small, lipophilic substituents at this position generally leads to potent psychedelic activity. nih.gov A wide array of substituents have been explored, with halogens (such as bromo and iodo) and small alkyl or thioalkyl groups yielding compounds with high affinity for 5-HT₂ receptors. nih.govacs.org For example, the 4-iodo substituted analog, 25I-NBOMe, is one of the most potent and well-studied compounds in this class. nih.gov The introduction of lipophilic fluoroalkyl substitutions has also been a focus, aiming to enhance CNS penetration and receptor affinity. acs.org

| Compound Series | 4-Position Substituent (X) | 5-HT₂A Binding Affinity (Ki, nM) |

|---|---|---|

| 2C-X | -H | 830 |

| 2C-X | -Br (2C-B) | 4.7 |

| 2C-X | -I (2C-I) | 7.3 |

| 2C-X | -CF₃ (2C-TFM) | 1.5 acs.org |

| 2C-T-X | -SCH₃ (2C-T) | 21 researchgate.net |

| 2C-T-X | -SCH₂CH₃ (2C-T-2) | 21 researchgate.net |

The conversion of the primary amine in the 2C-X series of phenethylamines to a secondary amine via N-benzylation is a critical structural modification that dramatically enhances 5-HT₂A receptor affinity and functional activity. mdpi.comnih.gov This N-benzyl substitution was found to be an exception to the general observation that converting the primary amine to a secondary or tertiary amine leads to a loss in 5-HT₂A activity. mdpi.com For instance, sequential N-methylation of 2C-B results in analogs with a 10-fold reduction in 5-HT₂A receptor affinity. nih.gov

The amine linker's conformation is also crucial for molecular recognition. Studies using conformationally restricted analogs, where the ethylamine (B1201723) side chain is incorporated into a ring system like a piperidine, have demonstrated that the spatial orientation of the amine is a key determinant of agonist potency at the 5-HT₂A receptor. acs.orgnih.gov Such modifications often lead to a significant drop in potency, highlighting the importance of the flexible ethylamine chain in adopting an optimal conformation for receptor binding and activation. nih.gov

Computational Chemistry Approaches in SAR Elucidation

Computational methods have become indispensable tools for understanding the complex SAR of phenethylamine derivatives. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling provide valuable insights into ligand-receptor interactions and help guide the design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nanobioletters.comnih.gov For the this compound series, docking simulations into homology models or crystal structures of the 5-HT₂A receptor can elucidate key binding interactions.

These simulations can help explain experimental SAR data. For example, docking studies can rationalize why an N-(2-methoxybenzyl) group is favored over other substitutions by showing specific favorable interactions, such as hydrogen bonding or hydrophobic contacts, within the receptor's binding pocket. A hydrogen bond between the charged amine of the ligand and a polar side chain of a residue like Aspartic acid (Asp) is often identified as a critical anchor point for binding. nih.gov Docking allows researchers to visualize how different substituents on either aryl ring explore different regions of the binding site, leading to variations in affinity and selectivity. nanobioletters.com

QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models generate mathematical equations that can predict the activity of novel, unsynthesized compounds.

For phenethylamine analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed. nih.gov CoMFA models correlate the biological activity of compounds with their steric and electrostatic fields. The resulting 3D contour maps highlight regions around the molecular scaffold where bulky groups (steric field) or electron-withdrawing/donating groups (electrostatic field) are predicted to either increase or decrease activity. nih.gov For example, a CoMFA model might suggest that increased steric bulk at the 4-position of the phenylethyl ring or around the amine nitrogen leads to lower efficacy ligands, providing a clear rationale for observed SAR trends and guiding future synthetic efforts. nih.gov

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a dynamic view of the interaction between a ligand, such as this compound, and its biological target, typically a receptor protein. This approach allows for the assessment of the stability of the ligand-receptor complex and the characterization of the key intermolecular interactions that govern binding affinity and efficacy.

The process begins with the docking of the ligand into the binding site of the receptor to predict its preferred orientation. This initial complex is then subjected to a simulation that calculates the forces between atoms and uses them to predict their movements over a specific period, often on the scale of nanoseconds to microseconds.

Key Parameters in Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the ligand has found a stable binding mode within the receptor's binding pocket. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps to identify which parts of the receptor are flexible and which are rigid. High fluctuations in residues within the binding site can indicate important conformational changes upon ligand binding.

Binding Free Energy Calculations: Methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of the ligand-receptor complex. This provides a quantitative measure of the binding affinity.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following interactive table presents hypothetical data from a 100-nanosecond MD simulation of this compound bound to a hypothetical receptor.

| Simulation Time (ns) | RMSD of Ligand (Å) | RMSD of Protein Backbone (Å) | Radius of Gyration (Rg) (Å) |

| 0 | 0.0 | 0.0 | 22.5 |

| 20 | 1.2 | 1.5 | 22.6 |

| 40 | 1.5 | 1.8 | 22.4 |

| 60 | 1.4 | 1.7 | 22.5 |

| 80 | 1.6 | 1.9 | 22.7 |

| 100 | 1.5 | 1.8 | 22.5 |

This table is for illustrative purposes and does not represent actual experimental data.

Analysis of Simulation Results:

A thorough analysis of the MD simulation trajectory can reveal crucial information for SAR studies. For instance, identifying the specific amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand can guide the design of new analogues with improved affinity. The simulation can also shed light on the role of water molecules in mediating ligand-receptor interactions.

Pharmacophore Modeling for this compound Analogues

Pharmacophore modeling is a cornerstone of rational drug design that focuses on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

The development of a pharmacophore model for analogues of this compound would typically involve the following steps:

Selection of a Training Set: A diverse set of known active and inactive analogues is compiled.

Conformational Analysis: The three-dimensional conformations of the molecules in the training set are generated.

Feature Identification: Common chemical features present in the active molecules are identified. These can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic centroids (HY), and aromatic rings (AR).

Model Generation and Validation: A pharmacophore hypothesis is generated based on the identified features. The model is then validated by its ability to distinguish between active and inactive compounds.

Key Pharmacophoric Features:

Based on the structure of this compound, a hypothetical pharmacophore model would likely include:

Two hydrogen bond acceptors corresponding to the methoxy groups.

An aromatic ring feature for the dimethoxybenzyl moiety.

Another aromatic ring feature for the phenylethyl moiety.

A hydrophobic feature associated with the ethyl linker.

A potential hydrogen bond donor or positive ionizable feature at the amine group.

Illustrative Pharmacophore Model Features:

The following interactive table outlines the hypothetical pharmacophoric features for active analogues of this compound.

| Feature | Type | Location |

| 1 | Aromatic Ring (AR) | 2,5-Dimethoxyphenyl group |

| 2 | Hydrogen Bond Acceptor (HBA) | Oxygen of the 2-methoxy group |

| 3 | Hydrogen Bond Acceptor (HBA) | Oxygen of the 5-methoxy group |

| 4 | Aromatic Ring (AR) | Phenyl group of the phenylethyl moiety |

| 5 | Positive Ionizable (PI) | Amine nitrogen |

This table is for illustrative purposes and does not represent an experimentally derived pharmacophore model.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired chemical features and spatial arrangement. This approach can significantly accelerate the discovery of new and potentially more potent analogues.

Molecular Mechanisms of Action and Target Interactions

Receptor Binding and Functional Assays in Preclinical Models

The primary mechanism of action for (2,5-Dimethoxybenzyl)(2-phenylethyl)amine involves its interaction with specific neurotransmitter receptors, particularly within the serotonin (B10506) system.

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various receptors. These studies reveal it to be a highly potent and selective ligand for serotonin 5-HT₂ receptors. nih.gov It demonstrates a particularly high affinity for the 5-HT₂ₐ receptor subtype, with reported inhibitor constant (Kᵢ) values in the sub-nanomolar range. researchgate.net

One study reported a Kᵢ of 0.5 nM for the 5-HT₂ₐ receptor. researchgate.net While it is highly selective for the 5-HT₂ family, its affinity for different subtypes within this family can vary between studies. For instance, one analysis showed comparable high affinity for 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸 receptors (Kᵢ = 0.5–1.7 nM). acs.org Another study, however, indicated a 12- to 20-fold selectivity for the 5-HT₂ₐ receptor (Kᵢ = 0.5 nM) over the 5-HT₂ₑ (Kᵢ = 10 nM) and 5-HT₂𝒸 (Kᵢ = 6.2 nM) receptors. acs.org The compound shows significantly lower affinity, over 200-fold less, for other serotonin receptors and for monoamine transporters. acs.org

Beyond the serotonin system, this compound also interacts with other monoamine receptors, albeit with lower affinity. It has been shown to bind to adrenergic α₁ receptors (Kᵢ: 0.3–0.9 μM) and the trace amine-associated receptor 1 (TAAR1) (Kᵢ: 0.06–2.2 μM). nih.gov Its affinity for dopaminergic D₁₋₃ receptors is notably low (most Kᵢ > 1 μM). nih.gov

| Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|

| Serotonin 5-HT₂ₐ | 0.5 nM | researchgate.netacs.org |

| Serotonin 5-HT₂ₑ | 1.7 - 10 nM | acs.org |

| Serotonin 5-HT₂𝒸 | 1.4 - 6.2 nM | acs.org |

| Adrenergic α₁ | 0.3 - 0.9 μM | nih.gov |

| Trace Amine-Associated Receptor 1 (TAAR1) | 0.06 - 2.2 μM | nih.gov |

| Dopamine (B1211576) D₁₋₃ | >1 μM | nih.gov |

As a ligand for 5-HT₂ receptors, which are G protein-coupled receptors (GPCRs), this compound functions as a potent agonist. nih.gov It has been characterized as both a full and a potent partial agonist of the 5-HT₂ₐ receptor in different assays. acs.org Upon binding, it preferentially activates the Gq/11 signaling cascade. researchgate.net

This activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂). This process generates two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). The subsequent mobilization of intracellular calcium ions and activation of protein kinase C are key downstream effects. researchgate.net This signaling cascade, particularly in cortical neurons, is believed to be the primary transducer of the compound's pharmacological effects. researchgate.net

Functional assays demonstrate that activation of the 5-HT₂ₐ receptor by this compound leads to an increase in the extracellular levels of the excitatory neurotransmitter glutamate (B1630785) in brain regions such as the frontal cortex. researchgate.netacs.org This glutamatergic surge is thought to subsequently modulate other neurotransmitter systems, including the dopaminergic system, leading to observed increases in dopamine levels in the nucleus accumbens. researchgate.netacs.org Interestingly, preclinical studies have noted an inverted U-shaped dose-response curve for its effects on neurotransmitter release. This may be due to the engagement of inhibitory 5-HT₂𝒸 receptors at higher concentrations, which could modulate the primary 5-HT₂ₐ-mediated effects. researchgate.netacs.org

| Assay | Functional Activity (EC₅₀) | Reference |

|---|---|---|

| 5-HT₂ₐ Receptor Activation | 40 nM | researchgate.net |

Currently, there is a lack of specific research in the scientific literature detailing the direct interaction of this compound with voltage-gated or ligand-gated ion channels. The predominant focus of mechanistic studies has been on its potent activity at GPCRs, suggesting that direct ion channel modulation is not considered a primary mechanism of action for this compound.

Neurotransmitter Transporter Interactions and Reuptake Inhibition

This compound exhibits a complex interaction profile with neurotransmitter transporters. Generally, the addition of an N-2-methoxybenzyl group to phenethylamines, as is the case with this compound, tends to increase binding affinity for monoamine transporters when compared to their corresponding 2C-X analogs. nih.gov However, the compound demonstrates a high degree of selectivity for serotonin 5-HT2 receptors over these transporters. wikipedia.org

Research indicates a low affinity for the dopamine transporter (DAT). researchgate.net Furthermore, studies have shown that administration of the compound can lead to a decrease in the levels of DAT in the ventral tegmental area (VTA) of the brain. nih.gov While phenethylamines as a class are known to interact with DAT, either as inhibitors or substrates, this compound's direct inhibitory effect on reuptake appears to be weak relative to its potent activity at serotonin receptors. mdpi.comnih.gov

| Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine Transporter (DAT) | 7.2 μM | researchgate.net |

Cellular and Subcellular Localization Studies of the Compound and its Metabolites

The cellular and subcellular distribution of this compound is primarily inferred from its high affinity for the serotonin 5-HT2A receptor. A carbon-11 (B1219553) labeled version of the compound, known as [¹¹C]Cimbi-36, has been developed and validated as a radioligand for positron emission tomography (PET) imaging. wikipedia.orgoup.com PET studies utilizing [¹¹C]Cimbi-36 allow for the visualization of 5-HT2A receptor distribution in the brain, indicating that the compound localizes in receptor-rich regions such as the cerebral cortex. wikipedia.orgnih.gov

Neurochemical studies in rats provide indirect evidence of its localization by measuring downstream effects. Following administration, increased extracellular levels of neurotransmitters including dopamine, serotonin, acetylcholine (B1216132), and glutamate have been observed in the frontal cortex, striatum, and nucleus accumbens. wikipedia.orgnih.gov This suggests that the compound acts within these specific brain areas.

Regarding its metabolites, studies have successfully identified and quantified them in bodily fluids. The primary metabolites, resulting from demethylation and glucuronidation, have been detected in plasma and urine. acs.org This confirms the systemic distribution of the compound after administration and its subsequent biotransformation and excretion. However, detailed studies on the specific subcellular localization of either the parent compound or its metabolites within neurons or other cell types are not extensively documented in the available scientific literature.

Preclinical Pharmacological and Mechanistic Investigations

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using cultured cells and isolated tissues provide a controlled environment to dissect the molecular and cellular mechanisms of a compound.

Studies utilizing recombinant cell lines, which are engineered to express specific receptor subtypes, have been instrumental in defining the receptor binding profile and functional activity of (2,5-Dimethoxybenzyl)(2-phenylethyl)amine. These assays reveal it to be a potent and selective agonist for certain serotonin (B10506) receptors.

Research has demonstrated a high binding affinity for the serotonin 5-HT2A receptor, with reported inhibitor constant (Ki) values in the sub-nanomolar to low nanomolar range. researchgate.netresearchgate.net Functional assays, which measure the cellular response following receptor activation, confirm that it acts as a potent full agonist at the 5-HT2A receptor. researchgate.net Its affinity extends to the 5-HT2C and 5-HT2B receptors, though some studies indicate a degree of selectivity for the 5-HT2A subtype. researchgate.net For instance, one study reported a Ki of 0.5 nM at the 5-HT2A receptor with an activation potency (EC50) of 40 nM. researchgate.net The compound shows significantly lower affinity for other serotonin receptors and various other monoamine receptors and transporters, indicating a high degree of selectivity for the 5-HT2 receptor family. researchgate.net

Table 1: Receptor Binding Affinity and Functional Potency of this compound at Serotonin 5-HT2 Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Functional Activity |

| 5-HT2A | 0.5 - 1.7 researchgate.net | 40 researchgate.net | Full Agonist researchgate.net |

| 5-HT2C | 0.5 - 6.2 researchgate.net | Not Reported | Agonist researchgate.net |

| 5-HT2B | 1.7 - 10 researchgate.net | Not Reported | Agonist researchgate.net |

Data compiled from multiple sources. Specific values can vary based on the experimental assay and conditions.

Investigations using primary neuronal cultures, which are derived directly from animal brain tissue, offer insights into a compound's effects within a more physiologically relevant neural environment. In vitro experiments on primary rat cortical cultures have shown that this compound can be cytotoxic. researchgate.net Furthermore, incubation of these cortical cultures with the compound resulted in a decrease in neuronal activity, an effect that was not reversible even after a 19-hour washout period, suggesting a persistent impact on neuronal function. science.gov

Information from preclinical studies using isolated tissue preparations, such as organ bath assays, to evaluate the functional response to this compound is not detailed in the reviewed scientific literature.

In Vivo Mechanistic Studies in Animal Models (Excluding Clinical Outcomes)

In vivo studies in animal models are critical for understanding how a compound's molecular actions translate into neurochemical and physiological changes within a complex, living system.

Microdialysis studies in freely moving rats have demonstrated that this compound significantly alters the extracellular levels of several key neurotransmitters in various brain regions. researchgate.netresearchgate.net Administration of the compound leads to increased release of dopamine (B1211576), serotonin, and glutamate (B1630785) in the frontal cortex, striatum, and nucleus accumbens. researchgate.netresearchgate.net Acetylcholine (B1216132) levels were also found to be modulated. researchgate.net

A notable finding is that the effect on neurotransmitter release does not always follow a linear dose-response relationship. For dopamine, serotonin, and glutamate, an inverted U-shaped dose-response curve has been observed, where a moderate dose produced the most potent effect, with higher doses being less effective at increasing neurotransmitter levels. researchgate.net This phenomenon may be related to the compound's complex interactions with multiple receptor subtypes, such as an inhibitory effect mediated by 5-HT2C receptors at higher concentrations. researchgate.net In addition to affecting neurotransmitter release, the compound has been shown to alter the expression of dopamine-related proteins, including the D1 and D2 receptors and the dopamine transporter (DAT). science.gov

Table 2: Summary of Neurochemical Alterations Induced by this compound in Rat Brain

| Neurotransmitter | Brain Region | Observed Effect |

| Dopamine (DA) | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels researchgate.net |

| Serotonin (5-HT) | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels researchgate.net |

| Glutamate | Frontal Cortex, Striatum, Nucleus Accumbens | Increased Extracellular Levels researchgate.net |

| Acetylcholine (ACh) | Frontal Cortex, Striatum, Nucleus Accumbens | Altered Extracellular Levels researchgate.net |

Electrophysiological studies provide direct measurements of neuronal activity and brain network dynamics. In vivo investigations in rodents using electroencephalography (EEG) have shown that this compound administration alters brain wave activity. science.gov Specifically, changes in delta and gamma wave power were observed. science.gov These alterations were normalized by pretreatment with dopamine receptor antagonists, suggesting that the compound's effects on brain electrical activity are mediated, at least in part, through the dopaminergic system. science.gov While direct studies on the single-neuron excitability of this specific compound are limited, research on the closely related compound 25C-NBOMe has shown it to increase the excitability of pyramidal neurons in the orbitofrontal cortex. nih.gov

Microdialysis for Neurotransmitter Release Studies

Microdialysis studies in freely moving rats have been instrumental in elucidating the neurochemical profile of 25B-NBOMe, demonstrating its ability to modulate the extracellular levels of key neurotransmitters in various brain regions.

Research has shown that 25B-NBOMe significantly increases the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex, striatum, and nucleus accumbens. nih.gov The effect on dopamine and glutamate release in the frontal cortex was found to be dose-dependent, with an inverted "U"-shaped dose-response curve observed. nih.gov A lower dose of 0.3 mg/kg was more potent in increasing DA, 5-HT, and glutamate levels than a higher dose of 3 mg/kg in the striatum and nucleus accumbens. nih.gov

In the frontal cortex, 25B-NBOMe also influenced acetylcholine (ACh) levels, with lower doses decreasing its release and higher doses increasing it. nih.gov This complex modulation of multiple neurotransmitter systems likely underlies the diverse behavioral effects of the compound.

Table 1: Effect of 25B-NBOMe on Extracellular Neurotransmitter Levels in Rat Brain (as % of baseline)

| Brain Region | Neurotransmitter | Dose (mg/kg) | Peak Effect (% of Baseline) |

| Frontal Cortex | Dopamine | 0.3 | Significant Increase nih.gov |

| Serotonin | 0.3 | Significant Increase nih.gov | |

| Glutamate | 0.3 | Significant Increase nih.gov | |

| Acetylcholine | 0.3 | Significant Decrease nih.gov | |

| Acetylcholine | 10 | Significant Increase nih.gov | |

| Striatum | Dopamine | 0.3 | >3 mg/kg dose effect nih.gov |

| Serotonin | 0.3 | >3 mg/kg dose effect nih.gov | |

| Glutamate | 0.3 | >3 mg/kg dose effect nih.gov | |

| Acetylcholine | 0.3 & 3 | Increased nih.gov | |

| Nucleus Accumbens | Dopamine | 0.3 | >3 mg/kg dose effect nih.gov |

| Serotonin | 0.3 | >3 mg/kg dose effect nih.gov | |

| Glutamate | 0.3 | >3 mg/kg dose effect nih.gov | |

| Acetylcholine | 0.3 & 3 | Increased nih.gov |

Behavioral Phenotyping with Mechanistic Focus

Behavioral studies on 25B-NBOMe have provided a deeper understanding of its in vivo effects, with a particular focus on behaviors mediated by the serotonin 5-HT2A receptor.

A key behavioral proxy for hallucinogenic activity in rodents is the head-twitch response (HTR). 25B-NBOMe has been shown to induce a robust head-twitch response in rats. nih.gov Crucially, studies conducted in 5-HT2A receptor knockout mice have demonstrated that the activation of this specific receptor is essential for the induction of head twitches, confirming the central role of the 5-HT2A receptor in the hallucinogen-like effects of this class of compounds. nih.gov

In addition to its hallucinogenic-like effects, 25B-NBOMe has been observed to impact cognitive functions, locomotor activity, and anxiety-like behaviors. In the novel object recognition (NOR) test, a measure of short-term memory, 25B-NBOMe lowered the recognition index, suggesting a cognitive deficit. nih.gov The compound also dose-dependently decreased locomotor activity in an open field test. nih.govnih.gov Furthermore, in the light/dark box test, an apparatus used to assess anxiety-like behavior, rats treated with 25B-NBOMe spent a longer time in the dark zone, which may indicate an anxiogenic effect. nih.gov

Table 2: Summary of Behavioral Effects of 25B-NBOMe in Rodents

| Behavioral Test | Species | Observed Effect | Mechanistic Insight |

| Head-Twitch Response | Rat | Induced head and body twitches nih.gov | Effect blocked in 5-HT2A receptor knockout mice nih.gov |

| Novel Object Recognition | Rat | Lowered recognition index nih.gov | Suggests impact on short-term memory nih.gov |

| Open Field Test | Rat | Decreased locomotor activity nih.govnih.gov | Dose-dependent effect nih.gov |

| Light/Dark Box Test | Rat | Increased time in the dark zone nih.gov | May indicate anxiogenic properties nih.gov |

Metabolism and Biotransformation Pathways Preclinical Focus

Enzymatic Biotransformation of (2,5-Dimethoxybenzyl)(2-phenylethyl)amine

The enzymatic conversion of this compound into more water-soluble metabolites is a critical step in its detoxification and elimination from the body. This process is broadly divided into two phases.

Role of Cytochrome P450 Enzymes in Oxidation

Phase I metabolism of this compound is primarily driven by oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. uomus.edu.iqnih.gov These enzymes are crucial for the biotransformation of a vast number of xenobiotics. mdpi.com For the broader class of NBOMe compounds, several CYP isozymes have been identified as major contributors to their metabolism, including CYP3A4, CYP2C9, CYP2C19, CYP1A2, and CYP2B6. mdpi.com Studies on the closely related analogue, 25I-NBOMe, have also implicated CYP2D6 and CYP3A in its biotransformation. nih.gov

The primary oxidative transformations observed for this compound and related NBOMe compounds include:

O-demethylation: Removal of a methyl group from one of the methoxy (B1213986) substituents on either the phenethylamine (B48288) or the benzyl (B1604629) ring. Studies have identified three different O-demethylated metabolites of 25B-NBOMe. nih.gov

Hydroxylation: The addition of a hydroxyl group to the molecule, often on the aromatic rings or the ethylamine (B1201723) chain. nih.gov

N-dealkylation (N-debenzylation): Cleavage of the N-benzyl group, which results in the formation of the corresponding 2C-X compound. In the case of this compound, this pathway yields 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B). nih.gov

Dehydrogenation: The removal of hydrogen atoms, leading to the formation of a double bond. mdpi.com

These oxidative steps introduce or expose functional groups on the parent molecule, which increases its polarity and prepares it for subsequent Phase II reactions. nih.gov

Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidation, the metabolites of this compound can undergo Phase II conjugation reactions. uomus.edu.iq These reactions involve the attachment of endogenous, polar molecules to the metabolite, which significantly increases its water solubility and facilitates its excretion via urine or bile. drughunter.comresearchgate.net

The most prominent Phase II reactions identified for this class of compounds are:

Glucuronidation: This is a common pathway where glucuronic acid is attached to hydroxyl groups introduced during Phase I metabolism. researchgate.netreactome.org The formation of glucuronide conjugates of hydroxylated and demethylated metabolites has been reported. researchgate.net

Sulfation: The addition of a sulfonate group is another conjugation pathway that increases the polarity of metabolites. researchgate.net

These conjugation reactions are considered true detoxification pathways, as they generally result in pharmacologically inactive and readily excretable products. uomus.edu.iq

Identification and Characterization of Major Metabolites

The elucidation of the chemical structures of metabolites is essential for understanding the complete biotransformation pathway of a compound.

Structural Elucidation of Metabolites using Mass Spectrometry

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is the primary analytical technique used to identify and characterize the metabolites of this compound. researchgate.net Techniques such as LC-HR-MS/MS and ultra-high-performance liquid chromatography coupled with a quadrupole-time of flight mass spectrometry detector (UHPLC-Q-TOF/MS) have been employed to analyze samples from in vitro incubations with human liver microsomes and in vivo samples like urine. researchgate.netresearchgate.net

The fragmentation patterns observed in the mass spectra provide crucial information for structural determination. For NBOMe compounds, characteristic fragment ions correspond to the cleavage of the methoxybenzyl moiety (producing an ion at m/z 121.0653) and the formation of a tropylium (B1234903) ion (m/z 91.0548) after the loss of the methoxy group. mdpi.comnih.gov By comparing the mass and fragmentation of metabolites to the parent compound, researchers can deduce the metabolic modifications that have occurred.

A study of 25B-NBOMe identified five key Phase I metabolites: three O-demethylated isomers, two hydroxylated isomers, and the N-debenzylated product, 2C-B. nih.gov More extensive investigations have revealed a larger number of metabolites, including products of combined reactions such as O-demethylation plus hydroxylation. researchgate.net

Below is a table summarizing the major metabolic pathways and the resulting metabolites identified in preclinical studies.

| Metabolic Pathway | Resulting Metabolite(s) | Description |

| Phase I: Oxidation | ||

| O-Demethylation | 2-O-desmethyl-25B-NBOMe, 5-O-desmethyl-25B-NBOMe, O-desmethyl-NBOMe (benzyl ring) | Removal of a methyl group from one of the three methoxy groups. |

| Hydroxylation | Hydroxy-25B-NBOMe (various isomers) | Addition of a hydroxyl (-OH) group to an aromatic ring or the ethylamine side chain. |

| N-Debenzylation | 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Cleavage of the bond between the nitrogen and the benzyl group. |

| Dehydrogenation | Dehydro-25B-NBOMe | Removal of two hydrogen atoms to form a double bond. |

| Phase I: Combined | ||

| O-Demethylation + Hydroxylation | O-desmethyl-hydroxy-25B-NBOMe | A combination of both demethylation and hydroxylation on the same molecule. |

| Phase II: Conjugation | ||

| Glucuronidation | Hydroxy-25B-NBOMe glucuronide, O-desmethyl-25B-NBOMe glucuronide | Attachment of a glucuronic acid moiety to a hydroxyl group on a Phase I metabolite. |

| Sulfation | Metabolite Sulfates | Attachment of a sulfate (B86663) group to a Phase I metabolite. |

Biological Activity of Metabolites (if applicable for mechanistic insights)

2C-B is a known psychoactive phenethylamine. nih.gov Its formation as a metabolite means that the biotransformation of this compound can produce a pharmacologically active substance. The parent compound, this compound, is a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is believed to mediate its primary hallucinogenic effects. nih.goveuropeanreview.org Changes to the molecular structure, such as demethylation or hydroxylation, could potentially alter the affinity and efficacy of the metabolites at the 5-HT2A receptor and other related receptors (e.g., 5-HT2C). However, further research is needed to characterize the specific pharmacological profiles of these oxidative metabolites.

Species Differences in Metabolic Profiles (Preclinical Animal Models)

Preclinical studies often use various animal models to predict human metabolism. However, significant species differences can exist in the expression and activity of metabolic enzymes, leading to variations in metabolic profiles. bioivt.com

Investigations into the metabolism of NBOMe compounds have highlighted such differences. For instance, a comparative study on a related compound, 25CN-NBOMe, showed variations in the metabolites formed in rat urine, human liver microsomes, and the fungus Cunninghamella elegans. nih.gov Similarly, studies on 25B-NBOMe have identified metabolites in rat urine that were not observed in human in vitro systems. researchgate.net Specifically, certain poly-hydroxylated metabolites were detected only in the in vivo rat model. researchgate.net Studies have also been conducted in mice, which, along with rats, serve as common preclinical models for studying the metabolism of phenethylamines. sci-hub.stnih.gov

These findings underscore the importance of considering inter-species variations when extrapolating metabolic data from animal models to humans. The use of human-derived in vitro systems, such as liver microsomes and hepatocytes, is crucial for obtaining a more accurate prediction of human metabolic pathways. nih.govbioivt.com

Analytical Methodologies for Research on 2,5 Dimethoxybenzyl 2 Phenylethyl Amine

Chromatographic Techniques for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of (2,5-Dimethoxybenzyl)(2-phenylethyl)amine due to its applicability to non-volatile and thermally sensitive molecules. In a typical reversed-phase setup, a nonpolar stationary phase is employed with a polar mobile phase, allowing for the separation of the compound based on its hydrophobicity. Purity assessment of such compounds is a common application of HPLC analysis. acs.org

For detection, Diode Array Detection (DAD) or UV-Vis spectroscopy are frequently used, capitalizing on the chromophoric nature of the aromatic rings within the molecule.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Condition |

| Stationary Phase | C18 |

| Mobile Phase | A mixture of aqueous 0.1% diethylamine (B46881) and ethanolic 0.1% diethylamine acs.org |

| Detection | UV at 205, 210, 254, and 280 nm acs.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility. The secondary amine group can be derivatized to make the compound suitable for GC-MS analysis.

Following separation in the gas chromatograph, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, enabling definitive identification. Studies on related phenethylamine (B48288) derivatives have utilized GC-MS for their detection and characterization. scielo.br

Table 2: Typical GC-MS Operating Conditions for Related Phenethylamines

| Parameter | Condition |

| Column | Agilent VF-5MS (30 m × 250 µm × 0.25 µm) scielo.br |

| Carrier Gas | Helium (1 mL min-1) scielo.br |

| Oven Temperature Program | Initially 100 °C for 30 s, then increased to 280 °C at a rate of 12 °C min-1 scielo.br |

| Injection Mode | Split 20:1 scielo.br |

| Mass Spectrometer | Ion Trap scielo.br |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the detection and quantification of this compound in complex biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. fda.gov.tw This technique combines the separation capabilities of HPLC with the specific detection of tandem mass spectrometry. nih.gov

The compound is first separated by liquid chromatography and then ionized, typically by electrospray ionization (ESI). fda.gov.tw The mass spectrometer then isolates the parent ion and fragments it to produce characteristic product ions, which are then detected. This process allows for accurate quantification even at low concentrations. nih.gov

Table 3: Illustrative LC-MS/MS Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column nih.gov |

| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (B52724) (gradient elution) nih.gov |

| Flow Rate | 0.3 mL/min nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode fda.gov.tw |

Spectroscopic Characterization Techniques

Spectroscopic techniques are vital for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. nih.gov The dissemination of spectral information for new psychoactive substances, including phenylethylamines, is crucial for forensic applications. nih.gov

In a ¹H NMR spectrum, the chemical shifts of the protons in the aromatic rings, the methoxy (B1213986) groups, the benzyl (B1604629) group, and the ethylamine (B1201723) chain, along with their coupling patterns, allow for the complete assignment of the proton environment. rsc.org ¹³C NMR provides complementary information on the carbon skeleton of the molecule. chemicalbook.com

Table 4: General ¹H NMR Spectral Features

| Protons | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| Aromatic | 6.5 - 7.5 | Multiplet |

| Benzyl CH₂ | ~4.3 | Singlet |

| Methoxy OCH₃ | ~3.8 | Singlet |

| Ethyl CH₂CH₂ | 2.5 - 3.0 | Multiplet |

| Amine NH | Variable | Broad singlet |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum will show characteristic absorption bands for the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, the C=C bonds of the aromatic rings, and the C-O bonds of the ether linkages. chemicalbook.com

Table 5: Key IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Secondary Amine) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2950 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-O Stretch (Ether) | 1000-1300 |

Sample Preparation Strategies for Biological and Chemical Matrices in Research

The accurate analysis of this compound, a potent hallucinogen, in complex biological and chemical matrices necessitates robust sample preparation. The primary objectives of these strategies are to isolate the analyte from interfering substances, concentrate it to detectable levels, and ensure its stability for subsequent analysis. The choice of method depends on the matrix's nature, the analyte's concentration, and the analytical technique employed.

Extraction Methods from In Vitro and Preclinical In Vivo Samples

Effective extraction is critical for removing matrix components that can interfere with analysis. Common techniques applied in research settings include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation, each offering distinct advantages for different sample types.

Solid-Phase Extraction (SPE) is a widely used and highly effective method for cleaning and concentrating NBOMe compounds from various biological fluids. This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a suitable solvent.

Urine Samples: A rapid solid-phase extraction method using FASt™ columns has been developed for screening NBOMe derivatives in urine. In this procedure, an internal standard is added to the urine sample, followed by methanol (B129727). The mixture is then passed through the extraction column, and the eluate is collected for analysis by High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS). For other studies, polymeric or mixed-mode silica-based SPE columns are employed. After conditioning the column, the sample (often buffered to a specific pH) is loaded. This is followed by washing steps with solutions like deionized water, acetic acid, and methanol to remove interferences. The final elution of the target compound is typically achieved with a mixture of dichloromethane, isopropanol, and ammonia.

Blood, Serum, and Tissue Samples: SPE is also effective for more complex matrices like blood and tissue homogenates. A common procedure involves adding a buffer to the sample before loading it onto a conditioned SPE column (e.g., ZSDAU020 Clean Screen Columns). Washing steps are performed, and the analyte is eluted with an organic solvent mixture. For some serum analyses, a modified version of this SPE method is used.

Oral Fluid Samples: A miniaturized version of SPE, known as microextraction by packed sorbent (MEPS), has been developed for analyzing synthetic hallucinogens in oral fluids. This technique uses a small amount of sorbent (like C18) packed into a syringe. The sample, adjusted to a neutral pH, is drawn through the sorbent multiple times. After a washing step, the analytes are eluted with a small volume of methanol.

Liquid-Liquid Extraction (LLE) is a classic extraction technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a common method used in the sample preparation for NBOH compounds, which are structurally related to NBOMes.

Protein Precipitation is a simpler and faster method often used for blood samples. It involves adding a solvent, such as acetonitrile, to the sample to denature and precipitate proteins. After vortexing and centrifugation, the supernatant containing the analyte is separated, evaporated, and reconstituted for analysis. This method is particularly useful for rapid screening in clinical and forensic toxicology.

| Extraction Method | Matrix | Key Steps | Instrumentation | Source |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Urine | 1. Sample mixed with methanol and internal standard. 2. Passed through FASt™ extraction column. 3. Eluate collected for analysis. | HPLC-MS/MS | |

| Solid-Phase Extraction (SPE) | Blood, Tissues | 1. Sample buffered to pH 6. 2. Loaded onto conditioned ZSDUA020 column. 3. Washed with water, acetic acid, methanol. 4. Eluted with Dichloromethane/Isopropanol/Ammonia. | HPLC-MS/MS | |

| Protein Precipitation | Whole Blood | 1. Acetonitrile (containing internal standard) added to sample. 2. Vortexed and centrifuged. 3. Supernatant transferred and evaporated. 4. Reconstituted for injection. | UPLC-MS/MS | |

| Microextraction by Packed Sorbent (MEPS) | Oral Fluid | 1. Sample pH adjusted to 7. 2. Loaded onto C18 sorbent (3 cycles). 3. Washed with deionized water. 4. Eluted with methanol. | LC-MS/MS |

Derivatization for Enhanced Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For gas chromatography-mass spectrometry (GC-MS), this often involves increasing the analyte's volatility and thermal stability. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used for the analysis of NBOMe compounds without derivatization, derivatization can be crucial when using GC-MS.

NBOMe compounds are generally identifiable by GC-MS without derivatization. However, structurally similar compounds, such as the NBOH series (N-(2-hydroxybenzyl) derivatives), are unstable during GC-MS analysis and can degrade, potentially leading to misidentification as their 2C analogues. In such cases, derivatization is necessary to stabilize the molecule for accurate analysis.

Common derivatization techniques for psychoactive substances include acylation and silylation.

Acylation: This involves reacting the analyte with an acylating agent, such as an acid anhydride (B1165640) (e.g., pentafluoropropionic anhydride), to form a more stable and volatile derivative.

Silylation: This process replaces active hydrogen atoms in the analyte with a trimethylsilyl (B98337) (TMS) group, which also enhances volatility and thermal stability for GC analysis.

The primary benefits of derivatization in the context of analyzing compounds like this compound and related substances include:

Improved chromatographic peak shape and resolution.

Enhanced sensitivity and detection.

Prevention of thermal degradation in the GC injector.

Facilitation of structural elucidation by generating characteristic mass spectra.

While not always mandatory for this compound itself, derivatization remains an important tool in the broader analytical toxicology of new psychoactive substances, especially for ensuring the correct identification of isomers and related compounds.

| Derivatization Method | Reagent Type | Purpose | Applicability | Source |

|---|---|---|---|---|

| Acylation | Acid Anhydrides (e.g., Pentafluoropropionic anhydride) | Increases volatility and thermal stability; improves chromatographic efficiency. | GC-MS analysis of drugs with active hydrogens (amines, hydroxyls). | |

| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Replaces active hydrogens with a silyl (B83357) group to increase volatility and stability. | GC-MS analysis of polar compounds. |

Future Directions and Emerging Research Avenues for 2,5 Dimethoxybenzyl 2 Phenylethyl Amine

Exploration of Novel Molecular Targets

While N-benzylphenethylamines are well-recognized for their interaction with serotonin (B10506) 5-HT2A receptors, the full spectrum of their molecular targets remains an area ripe for exploration. nih.govacs.orgmdpi.com Future research should aim to move beyond this primary target to identify novel binding sites and signaling pathways for (2,5-Dimethoxybenzyl)(2-phenylethyl)amine. A comprehensive screening against a broad panel of neuroreceptors, including other serotonin receptor subtypes, dopamine (B1211576) receptors, and adrenergic receptors, could reveal unexpected affinities and potential for therapeutic applications in a wider range of neurological and psychiatric disorders. mdpi.com

Furthermore, investigating interactions with non-GPCR targets, such as ion channels, enzymes, and transporters, could unveil entirely new mechanisms of action. Understanding these off-target interactions is crucial for a complete pharmacological profile and for anticipating potential side effects. Techniques such as affinity chromatography and chemical proteomics could be employed to identify novel binding partners in an unbiased manner.

Advanced Computational and AI-Driven Drug Discovery Approaches

Integration of Omics Technologies in Mechanistic Studies

To gain a deeper understanding of the cellular and systemic effects of this compound, the integration of omics technologies such as metabolomics and proteomics is essential. researchgate.netresearchgate.net Metabolomics studies can identify changes in the metabolic profile of cells or organisms upon treatment with the compound, revealing which metabolic pathways are perturbed. nih.gov This can provide valuable information about the compound's mechanism of action and potential biomarkers of response.

Proteomics, on the other hand, can be used to analyze changes in protein expression and post-translational modifications. nih.govreddit.com Quantitative phosphoproteomics, for example, can unravel the specific signaling cascades activated by this compound downstream of its primary receptor. nih.gov By comparing the proteomic and metabolomic signatures of this compound with those of other well-characterized psychedelics, researchers can identify common and distinct pathways, contributing to a more nuanced understanding of their therapeutic and psychoactive effects.

Development of Next-Generation Analogues for Specific Research Probes

The development of next-generation analogues of this compound is a critical step towards creating more specific research tools and potential therapeutics. researchgate.netojp.gov By systematically modifying the structure of the parent compound, medicinal chemists can fine-tune its pharmacological properties. mdpi.com For instance, the introduction of different substituents on the aromatic rings could enhance selectivity for specific receptor subtypes or modulate functional activity, leading to biased agonists that preferentially activate certain signaling pathways over others. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting (2,5-Dimethoxybenzyl)(2-phenylethyl)amine in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For urine or plasma, use a validated multi-residue method with a lower limit of quantification (LOQ) of 1.0–20.0 ng/mL. Include enzymatic hydrolysis (e.g., β-glucuronidase) to detect glucuronidated metabolites. Matrix selection depends on the research goal: urine for broad screening, blood for acute exposure, and hair/oral fluid for chronic use .

- Validation : Ensure method validation per FDA/EMA guidelines, including matrix effects, recovery, and inter-day precision.

Q. How should researchers handle this compound safely in the laboratory?

- Safety Protocols :

- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and N95 respirator.

- Ventilation: Use fume hoods for synthesis or high-concentration handling.

- Storage: Store at 2–8°C in airtight, light-resistant containers. Avoid contact with oxidizing agents.

- Waste Disposal : Segregate waste and consult institutional guidelines for hazardous organic compounds. Emergency procedures should reference Safety Data Sheets (SDS) for spill management .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

- Approach :

- NMR : Use ¹H-NMR (400 MHz, DMSO-d6) to identify aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.7 ppm). Compare with published spectra of analogous dimethoxybenzyl-phenethylamine derivatives .

- FT-IR : Confirm functional groups (e.g., amine N–H stretch at ~3300 cm⁻¹, C–O–C in methoxy groups at 1250 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Synthesis Strategy :

- Intermediate Design : Start with 2,5-dimethoxybenzaldehyde and 2-phenylethylamine. Use reductive amination (NaBH₃CN or H₂/Pd-C) for coupling.

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water).

- Troubleshooting : Monitor for byproducts (e.g., over-reduction of the benzyl group) via TLC or HPLC. For thermally unstable intermediates, avoid high-temperature steps .

Q. How can conflicting bioanalytical data (e.g., false positives/negatives) be resolved when quantifying this compound in complex matrices?

- Root Cause Analysis :

- Matrix Effects : Compare ion suppression/enhancement across matrices (plasma vs. urine) using post-column infusion.

- Cross-Reactivity : Test specificity against structurally similar NPS (e.g., NBOH series) using high-resolution MS (HRMS) or orthogonal methods like GC-MS .

- Mitigation : Implement isotopically labeled internal standards (e.g., deuterated analogs) to correct for variability .

Q. What metabolic pathways should be prioritized when studying the pharmacokinetics of this compound?

- Experimental Design :

- In Vitro Models : Use human liver microsomes (HLM) or hepatocytes to identify phase I metabolites (e.g., O-demethylation at 2-/5-methoxy groups).

- Phase II Metabolism : Screen for glucuronidation/sulfation using UDPGA or PAPS cofactors.

- Analytical Workflow : Combine LC-HRMS with metabolomics software (e.g., XCMS) for untargeted metabolite profiling .

Q. How does thermal decomposition during GC-MS analysis affect the reliability of data for this compound?

- Method Optimization :

- Derivatization : Use BSTFA or MSTFA to stabilize labile functional groups (e.g., amine groups).

- Temperature Control : Set injector/transfer line temperatures ≤250°C to minimize degradation.

- Validation : Compare GC-MS results with LC-MS/MS data to assess thermal stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products